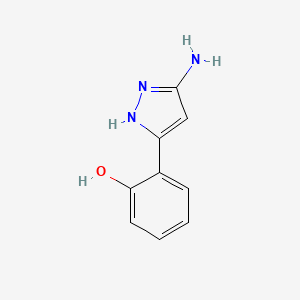

2-(5-amino-1H-pyrazol-3-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-amino-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-pyrazol-3-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . This reaction proceeds under mild conditions and yields the desired pyrazole derivative in good quantities. The reaction can be represented as follows:

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-amino-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Aplicaciones Científicas De Investigación

2-(5-amino-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(5-amino-1H-pyrazol-3-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby disrupting essential biological processes in microorganisms. For example, it may inhibit the synthesis of β-tubulin during the mitosis of fungi, leading to antifungal activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-phenol-1H-pyrazoles

- 4-halogeno-3-phenol-1H-pyrazoles

- 2-(1-phenol-1H-pyrazol-5-yl)phenols

Uniqueness

2-(5-amino-1H-pyrazol-3-yl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-(5-amino-1H-pyrazol-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, anti-inflammatory, and potential neuropharmacological effects.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring substituted with an amino group and a phenolic moiety. This unique structure contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- H460 (lung cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colorectal cancer)

In vitro assays demonstrated that the compound induces apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Study: Anticancer Mechanism

A study published in Nature indicated that derivatives of pyrazole compounds exhibit significant anticancer activities by inhibiting cell proliferation and inducing cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 20 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various assays. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

In Vivo Study

In a carrageenan-induced paw edema model, the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, thus potentially alleviating symptoms of depression and anxiety.

Mechanistic Insights

Molecular docking studies revealed that the compound interacts with key residues in the MAO-A binding site, suggesting its potential as an antidepressant .

Propiedades

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFRHKUNZLFDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695218 |

Source

|

| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-64-5 |

Source

|

| Record name | 6-(5-Amino-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.